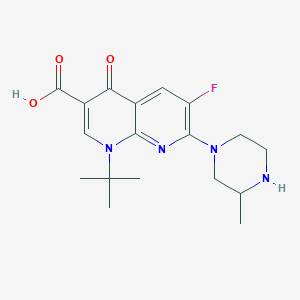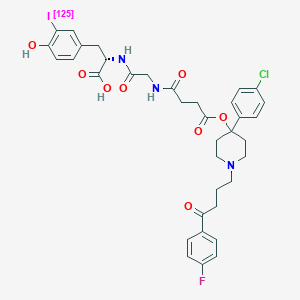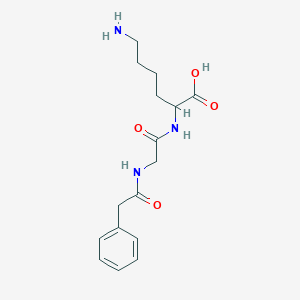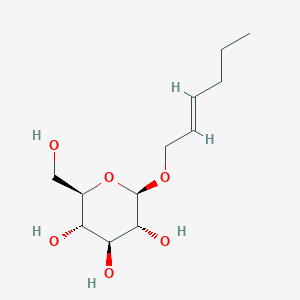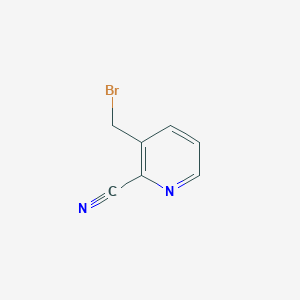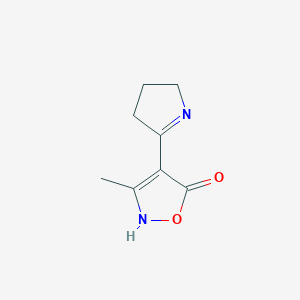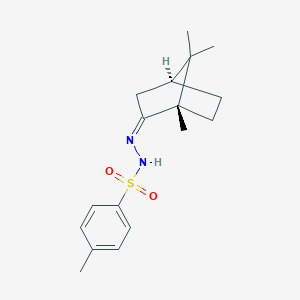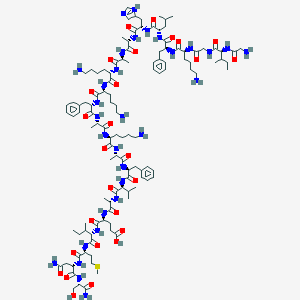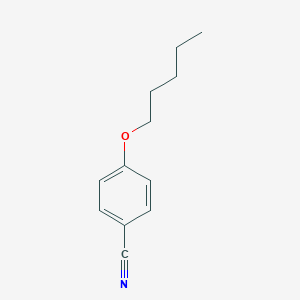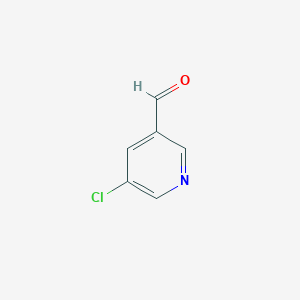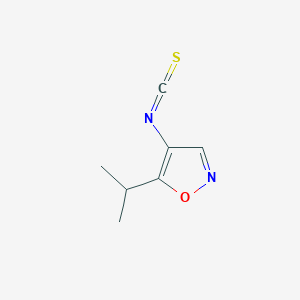
2-fluoro-1-(naphthalen-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Fluoroacetyl)naphthalene is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a fluoroacetyl group attached to the naphthalene ring
Méthodes De Préparation
The synthesis of 1-(Fluoroacetyl)naphthalene typically involves the following steps:
Diazotization Reaction: This involves the reaction of 1-naphthylamine with hydrochloric acid and sodium nitrite at low temperatures to form a diazonium salt solution.
Substitution Reaction: The diazonium salt solution is then reacted with a fluoroboric acid solution to form a naphthylamine diazonium salt fluoroborate double salt.
Thermal Decomposition: The dried diazonium salt fluoroborate double salt is subjected to hot air decomposition to obtain a 1-fluoronaphthalene solution.
Purification: The 1-fluoronaphthalene solution is purified through washing, neutralization, and distillation to yield the final product.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(Fluoroacetyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the fluoroacetyl group to other functional groups.
Substitution: The fluoroacetyl group can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Fluoroacetyl)naphthalene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(Fluoroacetyl)naphthalene involves its interaction with molecular targets and pathways within biological systems. The fluoroacetyl group can act as a reactive site, interacting with enzymes and other proteins, potentially inhibiting their function or altering their activity . This interaction can lead to various biological effects, which are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
1-(Fluoroacetyl)naphthalene can be compared with other similar compounds, such as:
1-Fluoronaphthalene: This compound is a simpler derivative of naphthalene with a fluorine atom attached to the ring.
1,1’-Bi-2-naphthol-fluoroacetyl compounds: These compounds contain fluoroacetyl groups and are used in fluorescent recognition of amines.
Naphthalene derivatives: Various naphthalene derivatives are used as fluorescence probes, surfactants, and insecticides due to their unique photophysical and chemical properties.
The uniqueness of 1-(Fluoroacetyl)naphthalene lies in its specific fluoroacetyl group, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
IUPAC Name |
2-fluoro-1-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGVGTTXAMUJMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550863 |
Source


|
| Record name | 2-Fluoro-1-(naphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112260-69-2 |
Source


|
| Record name | 2-Fluoro-1-(naphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

